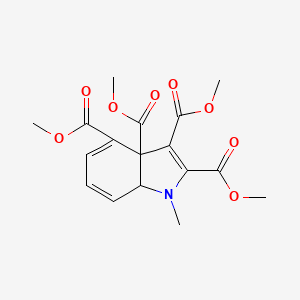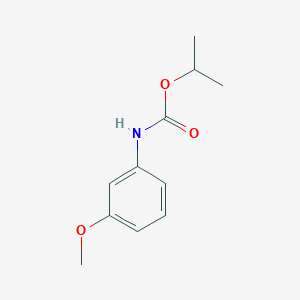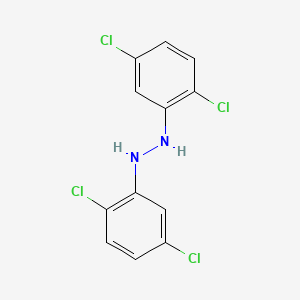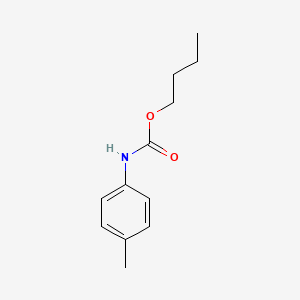
butyl N-(4-methylphenyl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Butyl N-(4-methylphenyl)carbamate is an organic compound belonging to the carbamate family. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and chemical synthesis. This compound is known for its stability and versatility, making it a valuable component in many industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of butyl N-(4-methylphenyl)carbamate typically involves the reaction of butyl chloroformate with 4-methylphenylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
Butyl chloroformate+4-methylphenylamine→Butyl N-(4-methylphenyl)carbamate+HCl
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The process involves the controlled addition of reactants and the use of catalysts to enhance the reaction rate. The product is then purified through distillation or recrystallization to achieve the desired purity.
化学反应分析
Types of Reactions
Butyl N-(4-methylphenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbamate derivatives.
Reduction: Reduction reactions can convert the carbamate group into amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of N-(4-methylphenyl)carbamate derivatives.
Reduction: Formation of 4-methylphenylamine and butanol.
Substitution: Formation of substituted carbamates with different alkyl or aryl groups.
科学研究应用
Butyl N-(4-methylphenyl)carbamate has several scientific research applications:
Chemistry: Used as a protecting group for amines in organic synthesis.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its potential use in drug formulations due to its stability and bioavailability.
Industry: Utilized in the production of polymers and as an intermediate in the synthesis of other chemical compounds.
作用机制
The mechanism of action of butyl N-(4-methylphenyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction is often reversible, allowing the compound to act as a temporary inhibitor. The pathways involved include the formation of carbamate-enzyme complexes, which prevent the normal substrate from binding to the enzyme.
相似化合物的比较
Similar Compounds
- Methyl N-(4-methylphenyl)carbamate
- Ethyl N-(4-methylphenyl)carbamate
- Propyl N-(4-methylphenyl)carbamate
Uniqueness
Butyl N-(4-methylphenyl)carbamate is unique due to its butyl group, which imparts specific physical and chemical properties. Compared to its methyl, ethyl, and propyl counterparts, the butyl derivative has higher hydrophobicity and stability, making it more suitable for certain industrial applications. Additionally, the butyl group can influence the compound’s reactivity and interaction with biological targets, providing distinct advantages in medicinal chemistry and drug design.
属性
分子式 |
C12H17NO2 |
|---|---|
分子量 |
207.27 g/mol |
IUPAC 名称 |
butyl N-(4-methylphenyl)carbamate |
InChI |
InChI=1S/C12H17NO2/c1-3-4-9-15-12(14)13-11-7-5-10(2)6-8-11/h5-8H,3-4,9H2,1-2H3,(H,13,14) |
InChI 键 |
DLZISSWLXPQXGC-UHFFFAOYSA-N |
规范 SMILES |
CCCCOC(=O)NC1=CC=C(C=C1)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






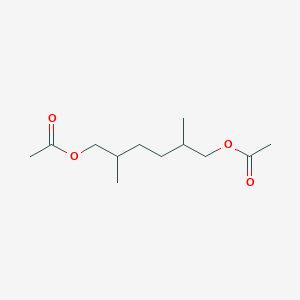
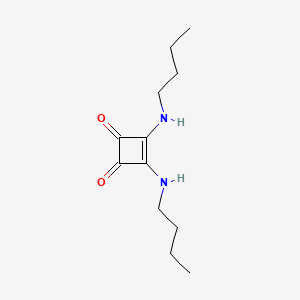
![2-[2-(1,3-Dithian-2-yl)ethyl]-2-methyl-1,3-dithiane](/img/structure/B11958267.png)


